1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

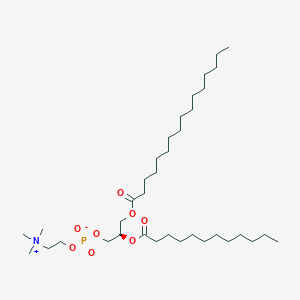

1-Palmitoyl-2-lauroyl-sn-glycero-3-PC est un phospholipide avec des substituants acyles spécifiques aux positions sn-1 et sn-2. Plus précisément :

- La position sn-1 contient une chaîne acyle palmitoyle (16:0).

- La position sn-2 contient une chaîne acyle lauryle (12:0).

Ce composé joue un rôle crucial dans l’étude des interactions de contact entre chaînes qui contribuent à la stabilité structurelle des bicouches lipidiques membranaires .

Méthodes De Préparation

Voies de synthèse : Le 1,2-PLPC peut être synthétisé par des réactions chimiques impliquant du glycérol, des acides gras et de la choline. Les voies de synthèse spécifiques peuvent varier, mais en général, elles impliquent l’estérification du glycérol avec les acides gras respectifs, suivie d’une phosphorylation pour former le groupe tête phosphatidylcholine.

Production industrielle : Les méthodes de production industrielle font souvent appel à une synthèse enzymatique ou chimique. Ces processus sont optimisés pour le rendement, la pureté et la capacité de production.

Analyse Des Réactions Chimiques

Le 1,2-PLPC peut subir diverses réactions :

Oxydation : Il peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les chaînes acyles.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe tête phosphocholine. Les réactifs et les conditions habituels dépendent du type de réaction spécifique et des modifications souhaitées.

Principaux produits :

- Dérivés oxydés avec des chaînes acyles modifiées.

- Phospholipides modifiés sur le plan structurel.

Applications De Recherche Scientifique

Structural Role in Biological Membranes

Phospholipid Composition

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a phospholipid that contributes to the structural integrity of biological membranes. It consists of a hexadecanoyl (16:0) chain at the sn-1 position and a dodecanoyl (12:0) chain at the sn-2 position, making it a part of the diacylglycerophosphocholines class. This unique composition plays a crucial role in maintaining membrane fluidity and stability, which are essential for cellular functions such as signaling and transport .

Membrane Dynamics

Studies have shown that the acyl chain length and saturation influence membrane properties like permeability and phase behavior. The presence of this compound in model membranes has been used to investigate lipid-lipid interactions and their effects on membrane dynamics .

Drug Delivery Systems

Nanoparticle Formulations

This phospholipid is increasingly utilized in formulating lipid-based drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Research indicates that nanoparticles composed of this phosphatidylcholine can improve targeted delivery and reduce systemic toxicity .

Case Studies

Several studies have demonstrated the efficacy of drug formulations using this compound. For example, a study published in Journal of Controlled Release showed that liposomes containing this compound significantly enhanced the delivery of anticancer agents to tumor sites while minimizing side effects .

Biochemical Research

Cell Signaling Pathways

Phosphatidylcholines, including this compound, play pivotal roles in cell signaling pathways. They are involved in the production of second messengers such as diacylglycerol and phosphatidic acid, which are crucial for various cellular responses .

Experimental Models

Researchers utilize this compound in experimental models to study lipid-mediated signaling mechanisms. Its incorporation into cell culture systems allows for the exploration of how alterations in membrane composition affect signaling pathways related to cell growth and apoptosis.

Material Science Applications

Biomaterials Development

In material science, this compound is being explored for developing biomaterials suitable for tissue engineering applications. Its biocompatibility and ability to form stable lipid bilayers make it an attractive candidate for creating scaffolds that mimic natural extracellular matrices .

Surface Coatings

Additionally, this phospholipid can be used to modify surfaces for improved biocompatibility in medical devices. Studies indicate that coatings made from this compound can enhance cellular adhesion and proliferation on implantable devices .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Structural Role in Membranes | Maintains membrane fluidity and stability | Investigated lipid-lipid interactions; essential for cellular functions |

| Drug Delivery Systems | Enhances solubility and bioavailability of hydrophobic drugs | Improved targeted delivery of anticancer agents in liposome formulations |

| Biochemical Research | Involved in cell signaling pathways | Explored lipid-mediated signaling mechanisms in cell culture systems |

| Material Science | Used in biomaterials for tissue engineering; surface coatings for medical devices | Enhanced cellular adhesion on implantable devices |

Mécanisme D'action

Le mécanisme d’action exact implique :

Fluidité membranaire : Le 1,2-PLPC affecte la fluidité membranaire en raison de ses chaînes acyles spécifiques.

Signalisation cellulaire : Il peut influencer les voies de signalisation par le biais d’interactions membranaires.

Comparaison Avec Des Composés Similaires

Le 1,2-PLPC se distingue par sa structure à chaînes mixtes. Des composés similaires comprennent :

- Autres phosphatidylcholines avec différentes chaînes acyles.

1-Palmitoyl-2-oléoyl-sn-glycero-3-PC (POPC) : Contient de l’acide oléique (insaturé) à la position sn-2.

Activité Biologique

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (HDPC) is a phospholipid belonging to the class of lysophosphatidylcholines. Its unique structure, characterized by a hexadecanoyl (C16:0) chain at the sn-1 position and a dodecanoyl (C12:0) chain at the sn-2 position, contributes to its diverse biological activities. This article explores the biological activity of HDPC, focusing on its role in cellular membranes, drug delivery systems, and potential therapeutic applications.

- Molecular Formula : C36H72NO8P

- Molecular Weight : 677.9 g/mol

- CAS Number : 82765-47-7

- IUPAC Name : [(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Membrane Interaction

HDPC plays a crucial role in maintaining the structural integrity and fluidity of lipid bilayers. Its amphiphilic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, which is essential for cellular functions such as signaling and membrane fusion.

Cell Signaling

Phosphatidylcholines, including HDPC, are involved in various signaling pathways. They modulate membrane properties that influence receptor activity and intracellular signaling cascades. The presence of specific acyl chains can alter the physical state of membranes, affecting protein interactions and cellular responses .

Drug Delivery Systems

HDPC has been incorporated into liposomal formulations for targeted drug delivery. Its ability to form stable lipid bilayers enhances the encapsulation efficiency of therapeutic agents, improving their bioavailability and reducing systemic toxicity.

Pulmonary Surfactant Role

Research indicates that HDPC may play a role in pulmonary surfactant systems, which are critical for reducing surface tension in alveoli during respiration. This property suggests potential applications in treating respiratory distress syndromes .

Study 1: Lipid Bilayer Stability

A study examined the effects of various phosphatidylcholines on lipid bilayer stability. HDPC demonstrated superior stability compared to other phospholipids due to its unique acyl chain composition. The findings indicated that HDPC could be beneficial in formulating more resilient liposomal systems for drug delivery .

Study 2: Interaction with Biomolecules

Another investigation focused on the interaction between HDPC and flavonoids within lipid membranes. The results showed that flavonoids could penetrate lipid bilayers, affecting membrane dynamics and potentially enhancing the bioactivity of both compounds .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-lauroyl-sn-glycero-3-phosphocholine | C36H72NO8P | Used in studying lipid bilayer interactions |

| 1-Hexadecanoyl-2-hexadecyl-sn-glycero-3-phosphocholine | C36H72NO8P | Exhibits unique stability due to identical chain lengths |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | C36H72NO8P | Important in studying phospholipid metabolism |

The comparative analysis highlights how the specific acyl chain lengths in HDPC influence its physical properties and biological functions differently compared to structurally similar compounds.

Propriétés

IUPAC Name |

[(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRJLLUJKRFEBG-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104800 | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82765-47-7 | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82765-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.